2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol is a complex organic compound that features a phenol group substituted with a methyl group, a nitro group, and a triazole ring
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety, such as this one, have been reported to exhibit a broad range of biological activities . They are known to interact with various biological targets, leading to their diverse therapeutic potential .
Mode of Action
It’s worth noting that compounds containing the 1,2,4-triazole moiety are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is reported to be one of the compounds in diesel exhaust particles (dep) that shows potential vasodilatation activity in rats .
Preparation Methods
The synthesis of 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol typically involves multiple steps One common method starts with the nitration of 2-methylphenol (o-cresol) to introduce the nitro groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving aromatic substitution reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition mechanisms.
Industry: It can be used as an intermediate in the production of dyes, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar compounds include other nitrophenols and triazole-substituted phenols. For example:
2-methyl-4-nitrophenol: Lacks the triazole ring but shares similar reactivity due to the nitro and methyl groups.
4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
The uniqueness of 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol lies in the combination of these functional groups, which confer distinct chemical and biological properties .
Biological Activity
2-Methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol (CAS No. 1432437-76-7) is a complex organic compound that has garnered attention due to its diverse biological activities. The compound features a phenol group substituted with a methyl group, a nitro group, and a triazole ring, which contributes to its unique properties and potential applications in various fields such as medicine and agriculture.
The biological activity of this compound is largely attributed to the presence of the 1,2,4-triazole moiety , which is known for its broad range of chemical and biological properties. This compound has been reported to influence various biochemical pathways, showcasing potential vasodilatory effects in animal models.
Target of Action
Research indicates that compounds containing the triazole ring can exhibit antifungal, anti-inflammatory, and anticancer activities. The mechanism often involves interactions with specific enzymes or receptors in biological systems.
Biological Activities
The compound's biological activities include:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Shown to reduce cytokine release in cell cultures.
- Vasodilation : Demonstrated potential vasodilatory effects in rat models.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. This highlights its potential role in managing inflammatory conditions .
- Vasodilatory Effects : Research on diesel exhaust particles revealed that this compound could induce vasodilation in rat models, suggesting implications for cardiovascular health.
Data Tables
Properties
IUPAC Name |
2-methyl-4-nitro-6-(1,2,4-triazol-4-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-6-2-7(13(15)16)3-8(9(6)14)12-4-10-11-5-12/h2-5,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYXSMOBXTPDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N2C=NN=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.